molecular formula C7H7BrS B035456 2-Bromothioanisole CAS No. 19614-16-5

2-Bromothioanisole

Cat. No.: B035456
CAS No.: 19614-16-5
M. Wt: 203.1 g/mol
InChI Key: ALAQDUSTXPEHMH-UHFFFAOYSA-N
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Description

2-Bromothioanisole, also known as 2-Bromophenyl methyl sulfide, is an organic compound with the molecular formula C7H7BrS. It is characterized by the presence of a bromine atom and a thioether group attached to a benzene ring. This compound is a clear yellow liquid at room temperature and is commonly used as a reagent in organic synthesis .

Safety and Hazards

2-Bromothioanisole can cause skin irritation (H315) and serious eye irritation (H319). It may also cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromothioanisole can be synthesized through various methods. One common approach involves the bromination of thioanisole (methyl phenyl sulfide) using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction typically occurs at room temperature or slightly elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining consistency and safety .

Chemical Reactions Analysis

Types of Reactions: 2-Bromothioanisole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium thiolate or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

    Reduction: Lithium aluminum hydride in anhydrous ether

Major Products:

    Substitution: Products include various substituted thioanisoles.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include thioanisole

Scientific Research Applications

2-Bromothioanisole is utilized in several scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: It is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromothioanisole involves its reactivity due to the presence of the bromine atom and the thioether group. The bromine atom can participate in electrophilic substitution reactions, while the thioether group can undergo oxidation and reduction reactions. These properties make it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Uniqueness: 2-Bromothioanisole is unique due to the combination of the bromine atom and the thioether group, which imparts distinct reactivity and makes it a valuable reagent in various chemical transformations .

Properties

IUPAC Name

1-bromo-2-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrS/c1-9-7-5-3-2-4-6(7)8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALAQDUSTXPEHMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70173275
Record name 2-Bromothioanisole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19614-16-5
Record name 2-Bromothioanisole
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromothioanisole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromothioanisole
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Record name 2-bromothioanisole
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Record name 2-BROMOTHIOANISOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-Bromothioanisole contribute to the synthesis of novel organoboron compounds?

A1: this compound serves as a starting material for synthesizing a new organoboron compound. The research highlights that lithiation of this compound, followed by a reaction with chloro(pentafluorophenyl)borane (ClB(C6F5)2), yields a compound with the empirical formula PhSCH2B(C6F5)2 []. This compound, initially thought to be a monomer, was later confirmed as a dimer, (PhSCH2B(C6F5)2)2, through low-temperature NMR and X-ray crystallography [].

Q2: What is the significance of the dimeric structure of (PhSCH2B(C6F5)2)2 in terms of its reactivity?

A2: While the dimeric structure (PhSCH2B(C6F5)2)2 exists at room temperature in equilibrium with its monomeric form, this compound exhibits interesting reactivity. It forms adducts with Lewis bases like PtBu3 and OPEt3, and reacts with various alkynes to yield five-membered zwitterionic heterocycles []. This reactivity highlights the potential of (PhSCH2B(C6F5)2)2 as a precursor for further synthetic transformations and the development of novel organoboron compounds.

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